molecular formula C13H9F2NO B11878871 1-(Difluoromethoxy)naphthalene-8-acetonitrile

1-(Difluoromethoxy)naphthalene-8-acetonitrile

Cat. No.: B11878871
M. Wt: 233.21 g/mol
InChI Key: RWKFXYXVDOIUPH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-8-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetonitrile typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a suitable base to introduce the difluoromethoxy group onto the naphthalene ring. The acetonitrile group is then introduced through a subsequent reaction, often involving cyanation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-8-acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. This property is particularly useful in drug design, where the compound can interact with intracellular targets. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-8-acetonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[8-(difluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2

InChI Key

RWKFXYXVDOIUPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)F

Origin of Product

United States

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